molecular formula C5H10N4O2 B8253744 (Z)-4-N-methylbut-2-enedihydrazide

(Z)-4-N-methylbut-2-enedihydrazide

Cat. No.: B8253744
M. Wt: 158.16 g/mol
InChI Key: VOJJYIHDPUIINR-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-N-methylbut-2-enedihydrazide is an organic compound characterized by the presence of a hydrazide functional group attached to a butenedioic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-N-methylbut-2-enedihydrazide typically involves the reaction of N-methylhydrazine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-4-N-methylbut-2-enedihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted hydrazide compounds.

Scientific Research Applications

Chemistry: (Z)-4-N-methylbut-2-enedihydrazide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-N-methylbut-2-enedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    (E)-4-N-methylbut-2-enedihydrazide: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.

    N-methylhydrazine: A precursor in the synthesis of (Z)-4-N-methylbut-2-enedihydrazide.

    Maleic anhydride: Another precursor used in the synthesis process.

Uniqueness: this compound is unique due to its specific geometric configuration (Z-isomer), which can influence its reactivity and interactions with other molecules. This configuration can result in different biological and chemical properties compared to its E-isomer and other related compounds.

Properties

IUPAC Name

(Z)-4-N-methylbut-2-enedihydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2/c1-9(7)5(11)3-2-4(10)8-6/h2-3H,6-7H2,1H3,(H,8,10)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJJYIHDPUIINR-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C=CC(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C(=O)/C=C\C(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.